Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester
Overview
Description
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a triphenylphosphoranylidene moiety and a diphenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester typically involves the reaction of triphenylphosphine with a suitable phosphonate ester. One common method is the Arbuzov reaction, where triphenylphosphine reacts with a dialkyl phosphite to form the desired product. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is typically carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonic acid derivatives. These products have diverse applications in organic synthesis and materials science .
Scientific Research Applications
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as enzyme inhibitors and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The phosphonic acid group plays a crucial role in this interaction, as it can form strong hydrogen bonds and coordinate with metal ions in the active site .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid derivatives: These compounds have similar structural features but differ in their reactivity and applications.
Phosphinic acid derivatives: These compounds are also organophosphorus compounds but have different oxidation states and chemical properties.
Phosphonates: These are closely related compounds with similar functional groups but different substituents.
Uniqueness
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester is unique due to its combination of a triphenylphosphoranylidene moiety and a diphenyl ester group. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
diphenoxyphosphorylmethylidene(triphenyl)-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O3P2/c32-36(33-27-16-6-1-7-17-27,34-28-18-8-2-9-19-28)26-35(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUDSDXCIQGKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O3P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348187 | |
Record name | Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22400-41-5 | |
Record name | Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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